1-(Pyridin-2-yl)cyclobutanecarbaldehyde
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Overview
Description
1-(Pyridin-2-yl)cyclobutanecarbaldehyde is an organic compound with the molecular formula C10H11NO It features a cyclobutane ring substituted with a pyridin-2-yl group and an aldehyde functional group
Preparation Methods
The synthesis of 1-(Pyridin-2-yl)cyclobutanecarbaldehyde typically involves the following steps:
Cyclobutane Formation: The cyclobutane ring can be synthesized through a involving suitable precursors.
Pyridin-2-yl Substitution:
Aldehyde Functionalization: The aldehyde group is introduced via oxidation of the corresponding alcohol or through formylation reactions.
Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-(Pyridin-2-yl)cyclobutanecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyridin-2-yl group can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and temperature control. Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives.
Scientific Research Applications
1-(Pyridin-2-yl)cyclobutanecarbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(Pyridin-2-yl)cyclobutanecarbaldehyde exerts its effects depends on its interaction with molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The pyridin-2-yl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-(Pyridin-2-yl)cyclobutanecarbaldehyde can be compared with other similar compounds, such as:
1-(Pyridin-2-yl)cyclopentanecarbaldehyde: Similar structure but with a cyclopentane ring instead of cyclobutane.
1-(Pyridin-2-yl)cyclohexanecarbaldehyde: Contains a cyclohexane ring, leading to different steric and electronic properties.
2-(Pyridin-2-yl)acetaldehyde: Lacks the cyclobutane ring, resulting in different reactivity and applications.
The uniqueness of this compound lies in its combination of the cyclobutane ring and the pyridin-2-yl group, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
1-pyridin-2-ylcyclobutane-1-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c12-8-10(5-3-6-10)9-4-1-2-7-11-9/h1-2,4,7-8H,3,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKSMFFFOKBNBBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C=O)C2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10856510 |
Source
|
Record name | 1-(Pyridin-2-yl)cyclobutane-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10856510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211593-36-0 |
Source
|
Record name | 1-(Pyridin-2-yl)cyclobutane-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10856510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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